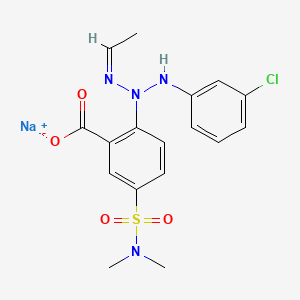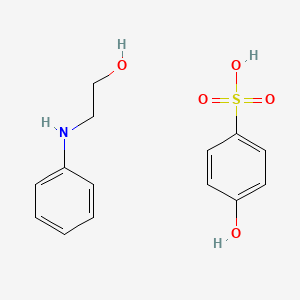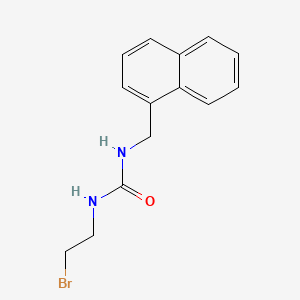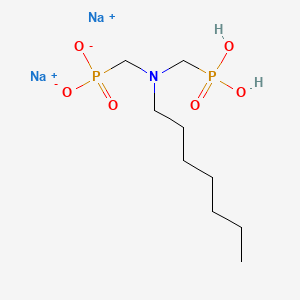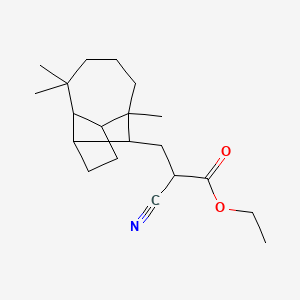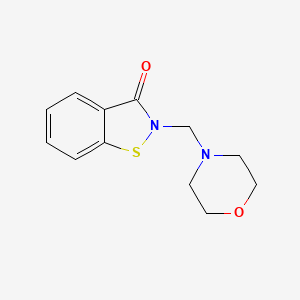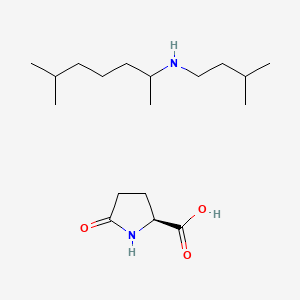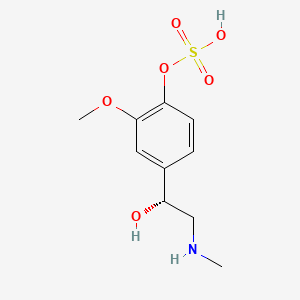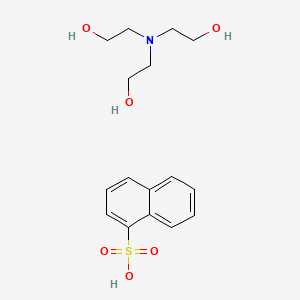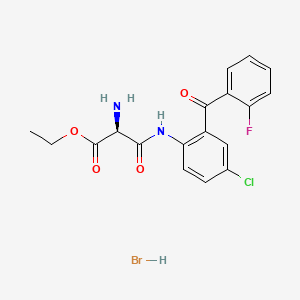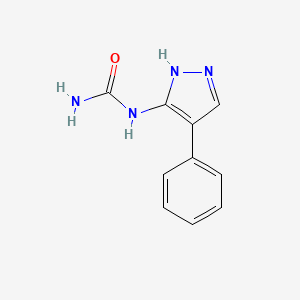
Urea, (4-phenylpyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (4-phenylpyrazol-3-yl)- is a compound that features a urea group attached to a 4-phenylpyrazole moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The molecular formula of Urea, (4-phenylpyrazol-3-yl)- is C10H10N4O, and it has a molecular weight of 202.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (4-phenylpyrazol-3-yl)- typically involves the reaction of 4-phenylpyrazole with an isocyanate derivative. One common method is the interaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with primary aliphatic or aromatic amines under Curtius reaction conditions . This reaction proceeds efficiently under mild conditions and yields the desired urea derivative.
Industrial Production Methods
Industrial production of Urea, (4-phenylpyrazol-3-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Urea, (4-phenylpyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The urea group or the phenylpyrazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or pyrazole rings.
科学的研究の応用
Urea, (4-phenylpyrazol-3-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Urea, (4-phenylpyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with urea groups, such as:
- 1-(3-(tert-butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-((2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7yl)oxy)naphthalen-1-yl)urea .
- 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine .
Uniqueness
Urea, (4-phenylpyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
94214-82-1 |
|---|---|
分子式 |
C10H10N4O |
分子量 |
202.21 g/mol |
IUPAC名 |
(4-phenyl-1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
InChIキー |
CXRCHUBBNXZSGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
